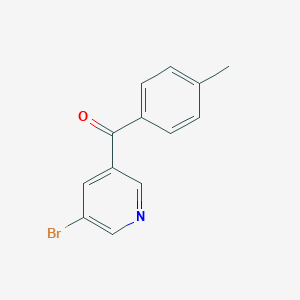![molecular formula C11H7N3S B161255 2-(Pyrazin-2-yl)benzo[d]thiazole CAS No. 133593-36-9](/img/structure/B161255.png)
2-(Pyrazin-2-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrazin-2-yl)benzo[d]thiazole, also known as PBTZ169, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anti-tuberculosis agent. The compound was first synthesized in 2010 by a team of researchers from the University of Cape Town, South Africa. Since then, numerous studies have been conducted to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
2-(Pyrazin-2-yl)benzo[d]thiazole works by inhibiting the activity of several enzymes involved in the metabolism of Mycobacterium tuberculosis. Specifically, the compound targets the F1F0-ATP synthase, an enzyme complex responsible for generating energy in the bacterium. By inhibiting this enzyme, 2-(Pyrazin-2-yl)benzo[d]thiazole disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Pyrazin-2-yl)benzo[d]thiazole has low toxicity and does not cause significant damage to human cells. The compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Pyrazin-2-yl)benzo[d]thiazole is its high potency against Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Further studies are needed to address these limitations and optimize the compound for clinical use.
Zukünftige Richtungen
There are several future directions for research on 2-(Pyrazin-2-yl)benzo[d]thiazole. One potential area of investigation is the development of new derivatives of the compound with improved solubility and stability. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(Pyrazin-2-yl)benzo[d]thiazole and its interactions with other anti-tuberculosis drugs.
Synthesemethoden
The synthesis of 2-(Pyrazin-2-yl)benzo[d]thiazole involves the condensation of 2-aminopyrazine and 2-chlorobenzo[d]thiazole in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain a pure compound with a high yield. This method has been optimized through various modifications to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Pyrazin-2-yl)benzo[d]thiazole has shown promising results in the treatment of tuberculosis, a bacterial infection that affects millions of people worldwide. The compound has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by targeting multiple enzymes involved in its metabolism. 2-(Pyrazin-2-yl)benzo[d]thiazole has also been shown to have a synergistic effect when used in combination with existing anti-tuberculosis drugs, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
133593-36-9 |
|---|---|
Produktname |
2-(Pyrazin-2-yl)benzo[d]thiazole |
Molekularformel |
C11H7N3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
2-pyrazin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3S/c1-2-4-10-8(3-1)14-11(15-10)9-7-12-5-6-13-9/h1-7H |
InChI-Schlüssel |
IKHDANQCMYMZRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3 |
Synonyme |
Benzothiazole, 2-pyrazinyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



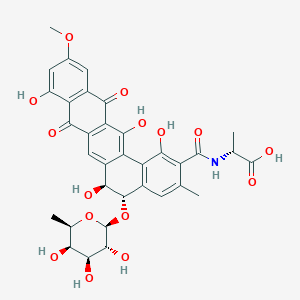
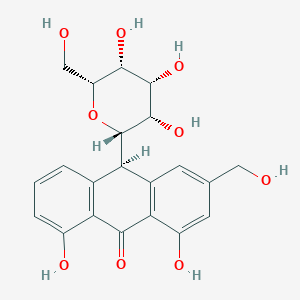
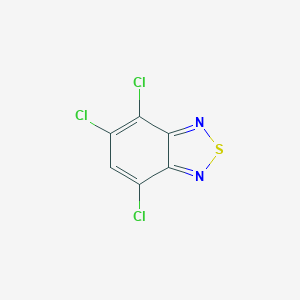




![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

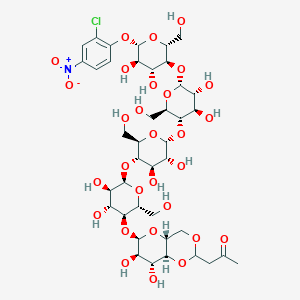
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)

